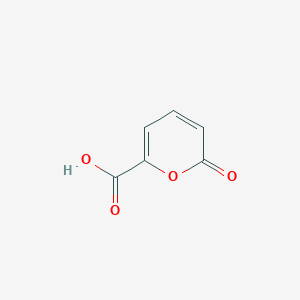

2-Oxo-2H-pyran-6-carboxylic acid

Description

Properties

IUPAC Name |

6-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZCNXBFVCKKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217482 | |

| Record name | 2-Pyrone-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-67-3 | |

| Record name | 2-Oxo-2H-pyran-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrone-6-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 672-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 672-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrone-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-pyran-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxo-2H-pyran-6-carboxylic Acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-2H-pyran-6-carboxylic acid, more commonly known as coumalic acid, is a versatile heterocyclic compound that has garnered significant interest in the scientific community. Its unique structural features, combining a lactone, a conjugated diene system, and a carboxylic acid moiety, make it a valuable building block in organic synthesis and a scaffold of considerable importance in medicinal chemistry. This guide provides a comprehensive overview of the properties, structure, synthesis, reactivity, and applications of coumalic acid, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

Coumalic acid possesses a planar six-membered ring containing an oxygen atom, classifying it as a pyranone. The presence of a carbonyl group at the 2-position and a carboxylic acid at the 6-position, along with two double bonds within the ring, dictates its chemical behavior and physical characteristics.

Structural Elucidation

The structure of 2-Oxo-2H-pyran-6-carboxylic acid is characterized by the following key features:

-

A pyranone core: A six-membered heterocyclic ring with one oxygen atom.

-

An α,β-unsaturated lactone: The endocyclic double bonds are conjugated with the carbonyl group of the lactone.

-

A carboxylic acid group: Attached at the 6-position of the pyranone ring.

These features are readily confirmed by various spectroscopic techniques.

Table 1: Physicochemical Properties of 2-Oxo-2H-pyran-6-carboxylic Acid

| Property | Value | Source |

| CAS Number | 672-67-3 | [1] |

| Molecular Formula | C₆H₄O₄ | [1] |

| Molecular Weight | 140.09 g/mol | [1] |

| Melting Point | 203-205 °C (decomposes) | [2] |

| Boiling Point | 218 °C at 120 mmHg | [2] |

| Appearance | Pale yellow to light brown powder | [2] |

| Solubility | Very soluble in water and methanol. | [2][3] |

| pKa (predicted) | 2.80 ± 0.20 | [4] |

Spectroscopic Profile

A thorough understanding of the spectroscopic data is crucial for the identification and characterization of coumalic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid like coumalic acid will exhibit two characteristic absorptions: a very broad O–H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch between 1710 and 1760 cm⁻¹. The conjugation in the pyrone ring system will influence the exact position of the carbonyl absorption.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons on the pyranone ring and a characteristic downfield signal for the acidic proton of the carboxylic acid, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the lactone and the carboxylic acid in the downfield region (around 160-180 ppm), in addition to the signals for the sp² hybridized carbons of the ring.

-

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of -OH and -COOH moieties.[6]

Synthesis of 2-Oxo-2H-pyran-6-carboxylic Acid

The most established and widely used method for the synthesis of coumalic acid is the acid-catalyzed self-condensation of malic acid.[3][7]

Reaction Mechanism

The synthesis proceeds through the dehydration of malic acid in the presence of a strong acid, typically concentrated sulfuric acid and fuming sulfuric acid (oleum), which acts as both a catalyst and a dehydrating agent. The reaction involves the formation of an intermediate, which then undergoes cyclization and subsequent dehydration to yield the pyrone ring.

Figure 1: Simplified reaction pathway for the synthesis of coumalic acid from malic acid.

Experimental Protocol: Synthesis from Malic Acid

This protocol is adapted from established literature procedures.[3]

Materials:

-

Malic acid

-

Concentrated sulfuric acid

-

Fuming sulfuric acid (oleum)

-

Crushed ice

-

Methanol

-

Decolorizing carbon (e.g., Norit)

Procedure:

-

In a round-bottomed flask, carefully add concentrated sulfuric acid to powdered malic acid.

-

With stirring, add fuming sulfuric acid in portions. An exothermic reaction with gas evolution will occur.

-

Once the initial reaction subsides, heat the mixture on a water bath for approximately 2 hours.

-

Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

-

Allow the mixture to stand, preferably overnight, to facilitate the precipitation of crude coumalic acid.

-

Collect the crude product by vacuum filtration and wash with ice-cold water to remove residual acid.

-

For purification, dissolve the crude product in hot methanol, add decolorizing carbon, and boil for a short period.

-

Filter the hot solution to remove the carbon and allow the filtrate to cool, inducing crystallization of the purified coumalic acid.

-

Collect the bright yellow crystals by filtration and dry.

Self-Validation: The identity and purity of the synthesized coumalic acid should be confirmed by melting point determination and spectroscopic analysis (IR, NMR), comparing the obtained data with literature values.

Chemical Reactivity and Synthetic Utility

The rich functionality of coumalic acid makes it a versatile synthon for the preparation of a wide array of more complex molecules.

Cycloaddition Reactions

The conjugated diene system within the pyranone ring readily participates in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[8][9] This reactivity allows for the construction of bicyclic and aromatic systems. The reaction can proceed with a variety of dienophiles, and the regioselectivity is influenced by the electronic nature of the substituents on both the diene and the dienophile.

Figure 2: General scheme of a Diels-Alder reaction involving a coumalate ester.

Derivatization of the Carboxylic Acid

The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides.[10] Esterification, for instance, is often performed to improve the solubility of coumalic acid in organic solvents for subsequent reactions.[10]

Other Reactions

Coumalic acid and its derivatives can also undergo other transformations, including 1,6-conjugate additions and ring-opening reactions, further expanding their synthetic utility.[10]

Applications in Drug Discovery and Development

The 2-pyrone scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active natural products and synthetic compounds.[10] Coumalic acid, as a readily accessible 2-pyrone derivative, serves as a valuable starting material for the synthesis of potential therapeutic agents.

Biological Activities of 2-Pyrone Derivatives

Derivatives of 2-pyrones have demonstrated a broad spectrum of pharmacological activities, including:

-

Anti-inflammatory Properties [10]

The diverse biological profile of this class of compounds makes them attractive targets for drug discovery programs.

Coumalic Acid as a Bioisostere Precursor

The carboxylic acid moiety is a common functional group in many drugs. However, it can sometimes lead to unfavorable pharmacokinetic properties. The pyrone ring system can be explored as a bioisosteric replacement for other functionalities in drug design, or coumalic acid itself can be used as a starting point to introduce other bioisosteres.

Role in the Synthesis of Bioactive Molecules

Coumalic acid's utility as a synthetic intermediate allows for the construction of complex molecular architectures that may possess desirable pharmacological properties. For example, its use in Diels-Alder reactions can lead to the formation of substituted aromatic and hydroaromatic rings, which are common motifs in many drug molecules. The development of pyrazole carboxylic acid inhibitors of certain enzymes highlights the potential of heterocyclic carboxylic acids in drug design. While not directly derived from coumalic acid, this demonstrates the principle of using such scaffolds to target specific biological pathways.

Conclusion

2-Oxo-2H-pyran-6-carboxylic acid (coumalic acid) is a compound of significant academic and industrial interest. Its straightforward synthesis from renewable resources like malic acid, coupled with its versatile reactivity, makes it an attractive platform molecule. For researchers in drug discovery, coumalic acid and the broader class of 2-pyrones offer a rich source of inspiration and a practical starting point for the development of novel therapeutic agents targeting a wide range of diseases. A thorough understanding of its properties, synthesis, and reactivity is paramount for unlocking its full potential in the design and creation of next-generation pharmaceuticals.

References

-

Flow Synthesis of Coumalic Acid and its Derivatization. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Coumalic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Coumalic acid. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

- Synthesis of coumalic acid. (n.d.). Google Patents.

- Synthesis of coumalic acid. (n.d.). Google Patents.

-

Flow synthesis of coumalic acid and its derivatization. (2021). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Coumalic acid. (n.d.). ChemBK. Retrieved January 27, 2026, from [Link]

-

Acid‐catalyzed synthesis of coumalic acid (12) from malic acid (10). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Coumalic acid | 500-05-0 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. Coumalic acid | C6H4O4 | CID 68141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2014189926A1 - Synthesis of coumalic acid - Google Patents [patents.google.com]

- 8. US9617236B2 - Synthesis of coumalic acid - Google Patents [patents.google.com]

- 9. Flow synthesis of coumalic acid and its derivatization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Oxo-2H-pyran-6-carboxylic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of 2-Oxo-2H-pyran-6-carboxylic acid, also known as coumalic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis protocols, physicochemical and spectroscopic properties, reactivity, and its burgeoning applications as a versatile platform molecule in the synthesis of complex chemical architectures.

Chemical Identity and Physicochemical Properties

2-Oxo-2H-pyran-6-carboxylic acid is a heterocyclic organic compound with a pyran-2-one core bearing a carboxylic acid substituent at the 6-position. Its chemical structure and key identifiers are fundamental for any scientific investigation.

| Identifier | Value | Source |

| CAS Number | 672-67-3 | |

| Molecular Formula | C₆H₄O₄ | |

| Molecular Weight | 140.09 g/mol | |

| IUPAC Name | 2-Oxo-2H-pyran-6-carboxylic acid | |

| Synonym | Coumalic acid | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 206-209 °C (decomposes) | [1][2] |

| Solubility | Very soluble in water. Soluble in methanol. | [1][2] |

| pKa (Predicted) | 2.80 ± 0.20 | [1] |

Synthesis of 2-Oxo-2H-pyran-6-carboxylic Acid

The classical and most cited method for the synthesis of coumalic acid involves the dehydration and cyclization of malic acid using fuming sulfuric acid.[2][3] This method, originally reported by von Pechmann, remains a staple for laboratory-scale preparations.[4]

Classical Synthesis from Malic Acid: A Validated Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Reaction Scheme:

Figure 1. Synthesis of coumalic acid from malic acid.

Materials and Equipment:

-

L-(-)-Malic acid, powdered

-

Concentrated sulfuric acid (98%)

-

Fuming sulfuric acid (20-30% SO₃)

-

Crushed ice

-

Methanol

-

Decolorizing carbon (e.g., Norit)

-

2 L round-bottomed flask

-

Water bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a 2 L round-bottomed flask, place 200 g (1.49 moles) of powdered malic acid and 170 mL of concentrated sulfuric acid.[2]

-

Addition of Fuming Sulfuric Acid: To this suspension, add three 50 mL portions of 20-30% fuming sulfuric acid at 45-minute intervals.[2] The causality behind this staggered addition is to control the exothermic reaction and the evolution of gases.

-

Heating: Once the initial vigorous gas evolution has subsided, heat the reaction mixture on a water bath for 2 hours with occasional shaking to ensure complete reaction.[2]

-

Work-up: Cool the reaction mixture and carefully pour it slowly onto 800 g of crushed ice with constant stirring. This step quenches the reaction and precipitates the crude product.[2]

-

Isolation of Crude Product: Allow the mixture to stand for 24 hours to ensure complete precipitation. Filter the crude acid using a Büchner funnel, wash with three 50 mL portions of ice-cold water to remove residual mineral acids, and dry on a water bath. The yield of crude acid is typically 75-80 g.[2]

-

Recrystallization and Purification: Dissolve half of the crude product in five times its weight of hot methanol. Add 3 g of decolorizing carbon and boil the solution.[2] Filter the hot solution to remove the carbon, and then cool it in an ice bath to induce crystallization. Collect the purified, bright yellow crystals of coumalic acid by filtration and wash with a small amount of cold methanol. The mother liquor can be used to recrystallize the remaining crude product. The final yield of purified coumalic acid is typically 68-73 g (65-70%).[2]

Modern and Alternative Synthetic Approaches

While the classical method is robust, it utilizes harsh reagents. Modern chemistry has sought more benign and efficient alternatives.

-

Trifluoroacetic Acid Co-solvent System: A patented method describes the use of a mixture of sulfuric acid and trifluoroacetic acid, which can improve yields and potentially reduce the harshness of the reaction conditions.[4]

-

Flow Chemistry Synthesis: A continuous flow synthesis of coumalic acid from malic acid has been developed.[3][5] This approach offers advantages in terms of safety, scalability, and reaction control.[3]

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is crucial for the identification and quality control of 2-Oxo-2H-pyran-6-carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of coumalic acid exhibits characteristic absorptions for its functional groups. The spectrum would be expected to show a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibrations for the lactone and the carboxylic acid would likely appear as strong absorptions between 1700 and 1750 cm⁻¹. The C=C stretching of the pyran ring would be observed in the 1600-1680 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show signals for the three vinyl protons on the pyran ring, likely in the downfield region (δ 6.0-8.0 ppm) due to the electron-withdrawing effects of the carbonyl and carboxyl groups. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).

-

¹³C NMR: The carbonyl carbons of the lactone and the carboxylic acid would be expected to resonate at the most downfield positions (δ 160-180 ppm).[6] The olefinic carbons of the pyran ring would appear in the range of δ 100-150 ppm.

Mass Spectrometry

The mass spectrum of coumalic acid shows a molecular ion peak (M+) at m/z 140, corresponding to its molecular weight.[7] Fragmentation patterns of carboxylic acids typically involve the loss of water (M-18), the hydroxyl group (M-17), and the carboxyl group (M-45).[8][9]

Reactivity and Synthetic Applications

2-Oxo-2H-pyran-6-carboxylic acid is a valuable and versatile building block in organic synthesis, primarily due to its reactive pyrone ring system.

The Diels-Alder Reaction: A Gateway to Complexity

The most significant application of coumalic acid and its esters is in the Diels-Alder reaction, where the pyrone ring can act as a diene.[5] This [4+2] cycloaddition provides a powerful tool for the construction of highly substituted benzene and cyclohexene derivatives, which are common scaffolds in pharmaceuticals and natural products.[10]

Conceptual Workflow of a Diels-Alder Reaction with a Coumalate Derivative:

Figure 2. Generalized workflow of a Diels-Alder reaction involving a coumalate derivative.

This reactivity has been exploited in the total synthesis of various natural products.[10][11][12] The regioselectivity and stereoselectivity of the Diels-Alder reaction with coumalic acid derivatives make it a highly predictable and reliable method for constructing complex molecular frameworks.

Other Reactions

Beyond cycloadditions, the functionality of coumalic acid allows for a range of other chemical transformations, including:

-

Esterification: The carboxylic acid group can be readily esterified to produce coumalate esters, which often have better solubility in organic solvents and can be used in a wider range of reaction conditions.

-

Decarboxylation: Under certain conditions, the carboxylic acid can be removed, providing access to 2-pyrone.

-

Nucleophilic Addition: The electron-deficient pyrone ring can be susceptible to nucleophilic attack, leading to ring-opening or substitution reactions.

Applications in Drug Discovery and Development

The 2-pyrone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. Coumalic acid, as a readily accessible and functionalized 2-pyrone, is therefore a key starting material for the synthesis of potential therapeutic agents.

While specific examples of drugs developed directly from 2-Oxo-2H-pyran-6-carboxylic acid are not prevalent in the initial search, its derivatives are of significant interest. The pyran-2-one motif is found in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[13] For instance, coumalic acid's antimicrobial properties are suggested to stem from its ability to inhibit bacterial growth and enzyme activity.[13]

The true potential of coumalic acid in drug discovery lies in its use as a versatile scaffold. Through Diels-Alder and other synthetic transformations, a diverse library of complex molecules can be generated for screening against various biological targets. The resulting substituted aromatic and hydroaromatic structures are foundational in many approved drugs.

Conclusion

2-Oxo-2H-pyran-6-carboxylic acid is a fundamentally important heterocyclic compound with a well-established synthetic route and a growing portfolio of applications. Its role as a diene in the Diels-Alder reaction is particularly noteworthy, providing an efficient pathway to complex molecular architectures relevant to the pharmaceutical and agrochemical industries. As the demand for sustainable and efficient synthetic methods grows, the utility of this bio-based platform chemical is expected to expand further, solidifying its position as a valuable tool for researchers and synthetic chemists.

References

- Kaminski, T. S., & Kirsch, G. (Patent No. WO2014189926A1). Synthesis of coumalic acid.

-

Smith, L. K., & Baxendale, I. R. (2018). Flow synthesis of coumalic acid and its derivatization. Reaction Chemistry & Engineering, 3(5), 722-732. [Link]

-

Smith, L. K., & Baxendale, I. R. (2018). Flow Synthesis of Coumalic Acid and its Derivatization. Request PDF. [Link]

-

Wiley, R. H., & Smith, N. R. (1951). Coumalic acid. Organic Syntheses, 31, 23. [Link]

-

MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

ResearchGate. (2020). FT-IR spectra of (a) p-Coumaric acid, (b) p-Phenylenediamine, and (c) N-GQDs. [Link]

-

Li, A., & Porco, J. A. (2014). Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. Molecules, 19(9), 13436-13467. [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. Acid‐catalyzed synthesis of coumalic acid (12) from malic acid (10).[10][14]. [Link]

-

PubChem. 2H-pyran-6-carboxylic acid. [Link]

-

Myers, A. G. (2007, August 13). The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Organic Chemistry Portal. [Link]

-

University of Cambridge. (2020). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. [Link]

-

ResearchGate. Diels–Alder reactions in natural product biosynthesis. [Link]

-

ResearchGate. (2018). Infrared Spectroscopy of Aqueous Carboxylic Acids: Malic Acid. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (2020). Solubility of citric, malonic, and malic acids in different solvents from 303.2 to 333.2 K. [Link]

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

-

Specac. (2024, April 25). The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities. [Link]

-

Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

Sources

- 1. Coumalic acid CAS#: 500-05-0 [m.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Flow synthesis of coumalic acid and its derivatization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. WO2014189926A1 - Synthesis of coumalic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. Coumalic acid(500-05-0) IR Spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. biosynth.com [biosynth.com]

- 14. youtube.com [youtube.com]

A Technical Guide to the Synthesis of 2-Oxo-2H-pyran-6-carboxylic Acid (Coumalic Acid) from Bio-based Feedstocks

Abstract

The transition from a fossil fuel-based economy to one founded on renewable resources is a paramount objective in modern chemistry. This guide provides an in-depth technical exploration of the synthesis of 2-Oxo-2H-pyran-6-carboxylic acid, commonly known as coumalic acid, a versatile platform chemical, from sustainable, bio-based sources. We will dissect the primary chemo-catalytic pathways, focusing on the conversion of biomass-derived malic acid and C6 aldaric acids. This document is intended for researchers, chemists, and drug development professionals, offering a blend of mechanistic insights, detailed experimental protocols, and comparative data to support the advancement of green chemical manufacturing.

Introduction: The Strategic Value of Bio-derived Coumalic Acid

2-Oxo-2H-pyran-6-carboxylic acid (Coumalic Acid) is a six-membered unsaturated lactone that serves as a valuable and reactive building block in organic synthesis. Its conjugated diene system makes it a prime candidate for a variety of transformations, including Diels-Alder reactions, which open pathways to a wide array of complex molecules, including bio-based alternatives to petroleum-derived commodity chemicals like terephthalic acid.[1][2] The pharmacological relevance of the 2-pyrone scaffold, which is present in numerous natural products, further underscores its importance.[3] These compounds exhibit a range of biological activities, including antifungal, antibiotic, and HIV protease inhibitory effects.[3]

Traditionally, the synthesis of such platform chemicals has relied on petrochemical precursors. However, the imperative for sustainable and environmentally benign processes has driven research towards bio-based feedstocks.[4] Bio-derived molecules like malic acid, readily available through fermentation, and aldaric acids, derived from C6 sugars, represent cost-effective and renewable starting points for high-value chemical production.[3][5] This guide focuses on the established and emerging methodologies for converting these bio-based precursors into coumalic acid, emphasizing the chemical principles that govern these transformations.

The Landscape of Bio-Based Precursors

The selection of a starting material is a critical decision in any synthetic strategy, balancing availability, cost, and the efficiency of the conversion pathway. For coumalic acid, two primary classes of bio-based precursors have proven most viable.

Caption: Overview of primary bio-based routes to Coumalic Acid.

-

Malic Acid (A C4 Platform): L-Malic acid is a naturally occurring dicarboxylic acid that can be produced efficiently on an industrial scale through the fermentation of carbohydrates by various microorganisms.[5] Its C4 backbone contains the requisite carbon atoms, and its hydroxyl and carboxylic acid functionalities provide the necessary handles for chemical transformation. This makes it a prime, readily available feedstock for coumalic acid synthesis.[5]

-

C6 Aldaric Acids (Glucaric and Mucic Acid): These six-carbon dicarboxylic acids are produced by the oxidation of C6 sugars like glucose and galactose, which are fundamental components of biomass.[3] They represent a versatile class of polyfunctional molecules that can be cyclized to form the pyrone ring system, offering a direct route from cellulosic or starchy biomass to the target scaffold.[3]

Chemo-Catalytic Synthesis Pathways

The conversion of these bio-based precursors into coumalic acid is primarily achieved through acid-catalyzed reactions that promote dehydration and cyclization.

Pathway I: Dehydrative Dimerization of Malic Acid

This is the most established and widely documented method for synthesizing coumalic acid. The reaction proceeds through a critical intermediate, formylacetic acid, which is highly unstable and dimerizes in situ.

Causality Behind the Experimental Choice: The core of this transformation relies on the use of a strong acid catalyst that can perform two essential functions:

-

Dehydration: Removal of the hydroxyl group from malic acid.

-

Decarbonylation: Elimination of a molecule of carbon monoxide to generate the formylacetic acid intermediate.

The vigorous evolution of carbon monoxide gas is a key indicator of this mechanistic pathway.[1] Two molecules of the generated formylacetic acid then undergo a condensation and cyclization reaction to yield one molecule of coumalic acid.[1]

Caption: Mechanistic pathway from Malic Acid to Coumalic Acid.

Catalysts and Conditions: The reaction is typically performed under harsh conditions using strong acids.

-

Sulfuric Acid: Concentrated or fuming sulfuric acid is a classic reagent for this transformation.[6]

-

Perfluorosulfonic Acids: Acids like trifluoromethanesulfonic acid (triflic acid) have been shown to be highly effective, often leading to higher yields.[1]

-

Solvents: The reaction can be run neat or in a solvent like dichloroethane.[1][2]

Data Summary: Malic Acid to Coumalic Acid Synthesis

| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conc. H₂SO₄ + Fuming H₂SO₄ | Neat | Water Bath (app. 100°C) | 2 | 65-70 | [6] |

| H₂SO₄ or Perfluorosulfonic Acid | Dichloroethane | 75-110 | 10-24 | 51-90 | [1][2] |

| p-Toluenesulfonic acid (PTSA) | Neat | 120 | 16 | 71 |[1] |

Challenges and Modern Solutions: While effective, the traditional batch synthesis using fuming sulfuric acid is highly corrosive and presents significant challenges for large-scale industrial production.[1] To address these issues, recent efforts have focused on developing continuous flow synthesis methods. Flow reactors offer superior heat and mass transfer, improved safety, and the potential for easier scale-up, making them an attractive alternative to conventional batch processes.[5]

Pathway II: Conversion from C6 Aldaric Acids

A greener approach has been developed utilizing C6 aldaric acids like mucic and glucaric acid.[3] This method avoids the highly corrosive conditions of the malic acid route.

Mechanism and Rationale: This synthesis proceeds in a stepwise fashion. The initial step involves reacting the aldaric acid salt with acetic anhydride. This serves to both activate the carboxyl groups and promote the necessary cyclization and dehydration steps to form the pyrone ring. This leads to a stable intermediate, 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid. This intermediate can then be hydrolyzed to the corresponding 3-hydroxy derivative, which is a direct precursor that can be decarboxylated to other useful pyrones.[3]

Experimental Protocol: Synthesis from Mucic or Glucaric Acid This protocol is adapted from the procedure described by Al-Zoubi et al. (2020).[3]

-

Salt Formation: Prepare the potassium salt of the chosen aldaric acid (mucic or glucaric acid).

-

Acetylation & Cyclization: Suspend the aldaric acid salt in acetic anhydride. The reaction is typically heated to promote the conversion to the 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salt. The pH conditions can be adjusted to optimize the reaction.[3]

-

Acidification: The resulting salt is treated with a strong acid, such as hydrochloric acid. This quantitatively converts the salt into the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid.[3]

-

Isolation: The product can be isolated through standard workup procedures, such as extraction and crystallization.

-

Optional Decarboxylation: Further thermal decarboxylation of the 3-hydroxy derivative can yield 3-hydroxy-2H-pyran-2-one in very high yield.[3]

This pathway is particularly noteworthy for its use of less harsh reagents and its ability to generate substituted pyrones, expanding the synthetic utility of bio-based feedstocks.

Detailed Experimental Workflow and Protocols

Adherence to validated protocols is essential for reproducibility and safety. The following section provides a detailed, step-by-step workflow for the classic synthesis of coumalic acid from malic acid.

Protocol: Synthesis of Coumalic Acid from Malic Acid (Batch)

This protocol is based on the well-established procedure from Organic Syntheses.[6]

Safety Precaution: This procedure involves the use of concentrated and fuming sulfuric acid, which are extremely corrosive and react violently with water. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

Materials & Equipment:

-

Powdered L-Malic Acid (1.49 moles, 200 g)

-

Concentrated Sulfuric Acid (170 mL)

-

20-30% Fuming Sulfuric Acid (Oleum) (150 mL)

-

Crushed Ice (800 g)

-

Methanol (for recrystallization)

-

Decolorizing Carbon (Norit)

-

2-L Round-Bottom Flask

-

Büchner Funnel and Filter Flask

-

Water Bath

-

Stirring equipment

Caption: Experimental workflow for batch synthesis of Coumalic Acid.

Procedure:

-

Reaction Setup: In a 2-L round-bottomed flask, place 200 g (1.49 moles) of powdered malic acid.[6]

-

Acid Addition: Carefully add 170 mL of concentrated sulfuric acid to the malic acid. To this suspension, add three 50-mL portions of 20–30% fuming sulfuric acid at 45-minute intervals. The addition will cause vigorous evolution of carbon monoxide gas.[6]

-

Heating: Once the gas evolution has subsided, heat the solution on a water bath for 2 hours with occasional shaking to ensure the reaction goes to completion.[6]

-

Quenching and Precipitation: Cool the reaction mixture in an ice bath. In a separate large beaker, prepare 800 g of crushed ice. Slowly and carefully pour the cooled reaction mixture onto the crushed ice with constant stirring.[6]

-

Isolation of Crude Product: Allow the mixture to stand for 24 hours to allow for complete precipitation of the product. Filter the crude coumalic acid using a Büchner funnel. It is essential to wash the filter cake with three 50-mL portions of ice-cold water to remove residual mineral acid.[6] Dry the crude product. The expected yield of crude acid is 75–80 g.[6]

-

Purification: Dissolve half of the crude product in five times its weight of hot methanol. Add 3 g of decolorizing carbon and boil the solution. Filter the hot solution to remove the carbon, then cool the filtrate in an ice bath to crystallize the pure coumalic acid. Collect the product by filtration. The mother liquor can be used to recrystallize the remaining crude material.[6] The final yield of pure, bright yellow coumalic acid is typically 68–73 g (65–70%).[6]

Conclusion and Future Outlook

The synthesis of 2-Oxo-2H-pyran-6-carboxylic acid from bio-based feedstocks represents a significant achievement in the field of green chemistry. The acid-catalyzed conversion of malic acid is a robust and high-yielding, albeit harsh, method that is well-documented. The development of flow chemistry processes for this route is a critical next step for improving safety and scalability.[5] Concurrently, the pathway from C6 aldaric acids presents a milder and potentially more versatile alternative, allowing for the synthesis of substituted pyrones from foundational biomass sugars.[3]

Future research should be directed towards several key areas:

-

Heterogeneous Catalysis: Developing solid acid catalysts to replace corrosive liquid acids like sulfuric acid would simplify product purification, minimize waste, and allow for catalyst recycling, significantly improving the process's environmental footprint.

-

Biocatalysis: Exploring enzymatic or whole-cell biocatalytic routes could offer unparalleled selectivity under mild, aqueous conditions, though catalyst stability and reaction rates remain significant hurdles.[7]

-

Process Intensification: Further integration of these synthetic routes into biorefinery concepts, where biomass is efficiently fractionated and converted into a portfolio of valuable chemicals, will be essential for economic viability.[8]

By continuing to innovate and refine these synthetic pathways, the scientific community can further establish coumalic acid as a key bio-derived platform chemical, paving the way for a more sustainable chemical industry.

References

-

Al-Zoubi, H., et al. (2020). Pyrone Synthesis from Renewable Sources: Easy Preparation of 3‐Acetoxy‐2‐oxo‐2H‐pyran‐6‐carboxylic Salts and their Derivatives as 3‐Hydroxy‐2H‐pyran‐2‐one from C6 Aldaric Acids. European Journal of Organic Chemistry, 2020(2), 241-251. Available at: [Link]

- Kraus, G. A. (2017). Synthesis of coumalic acid. U.S. Patent No. 9,617,236 B2.

-

ResearchGate. (n.d.). Acid‐catalyzed synthesis of coumalic acid (12) from malic acid (10). [Image]. Available at: [Link]

- Kraus, G. A. (2014). Synthesis of coumalic acid. WIPO Patent Application WO/2014/189926 A1.

-

ResearchGate. (n.d.). Flow Synthesis of Coumalic Acid and its Derivatization. Request PDF. Available at: [Link]

-

Godfrey, L., et al. (2020). Flow synthesis of coumalic acid and its derivatization. Reaction Chemistry & Engineering, 5(3), 571-576. Available at: [Link]

-

Wiley, R. H., & Smith, N. R. (1951). Coumalic acid. Organic Syntheses, 31, 23. Available at: [Link]

-

Carolan, C., et al. (2016). The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. Catalysis Science & Technology, 6(1), 123-132. Available at: [Link]

-

ResearchGate. (2025). Biocatalytic tandem multicomponent reactions for one-pot synthesis of 2-Amino-4H-Pyran library and in vitro biological evaluation. Available at: [Link]

-

Galkin, M. V., & Samec, J. S. (2020). Selective Production of Maleic Acid from Furfural via a Cascade Approach Combining Photochemistry and Electro-or Biochemistry. ACS Sustainable Chemistry & Engineering, 8(32), 12029-12034. Available at: [Link]

-

Papanikolaou, G., et al. (2021). High performance of Au/ZTC based catalysts for the selective oxidation of bio-derivative furfural to 2-furoic acid. Catalysis Communications, 149, 106234. Available at: [Link]

-

Oberlin College. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Available at: [Link]

-

Semantic Scholar. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Available at: [Link]

-

ResearchGate. (2020). High performance of Au/ZTC based catalysts for the selective oxidation of bio-derivative furfural to 2-furoic acid1. Available at: [Link]

-

de la Cruz-Urbina, D. M., et al. (2020). Improving the production of maleic acid from biomass: TS-1 catalysed aqueous phase oxidation of furfural in the presence of γ-valerolactone. Green Chemistry, 22(18), 6061-6070. Available at: [Link]

-

Alonso, D. M., et al. (2020). Advances in catalytic routes for the production of carboxylic acids from biomass: a step forward for sustainable polymers. Chemical Society Reviews, 49(14), 4755-4795. Available at: [Link]

-

BioResources. (2021). Synthesis of maleic acid from biomass-derived furfural in the presence of KBr/graphitic carbon nitride (g-C3N4) catalyst and hydrogen peroxide. Available at: [Link]

-

Zhang, H., et al. (2013). Biomass catalytic pyrolysis to produce olefins and aromatics with a physically mixed catalyst. Bioresource Technology, 140, 256-262. Available at: [Link]

-

National Institutes of Health. (2020). Catalytic conversion of cellulosic biomass to harvest high-valued organic acids. Available at: [Link]

-

ResearchGate. (n.d.). The reaction scheme for conversion of furfural to fumaric acid and.... [Image]. Available at: [Link]

Sources

- 1. US9617236B2 - Synthesis of coumalic acid - Google Patents [patents.google.com]

- 2. WO2014189926A1 - Synthesis of coumalic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in catalytic routes for the production of carboxylic acids from biomass: a step forward for sustainable polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Flow synthesis of coumalic acid and its derivatization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic conversion of cellulosic biomass to harvest high-valued organic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of 2-Oxo-2H-pyran-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability of 2-Oxo-2H-pyran-6-carboxylic acid, a key building block in the synthesis of pharmaceuticals and other fine chemicals. Understanding the stability of this molecule under various conditions is critical for ensuring the quality, safety, and efficacy of resulting products. This document will delve into the theoretical and practical aspects of stability testing, offering field-proven insights and detailed methodologies.

Introduction to 2-Oxo-2H-pyran-6-carboxylic Acid (Coumalic Acid)

2-Oxo-2H-pyran-6-carboxylic acid, more commonly known as coumalic acid, is a versatile organic compound.[1][2] Its pyran ring structure makes it a valuable precursor for a variety of biologically active molecules, finding applications in medicinal chemistry and material science.[1] Given its role in the development of novel compounds, a thorough understanding of its stability profile is paramount for drug development professionals. The inherent reactivity of the α,β-unsaturated lactone system in the 2-pyrone ring, combined with the carboxylic acid functionality, dictates its susceptibility to degradation under various environmental conditions.

Theoretical Stability Profile and Potential Degradation Pathways

The chemical structure of coumalic acid suggests several potential degradation pathways that must be investigated during stability studies. The conjugated system of the 2-pyrone ring imparts unique electrophilic properties, making it susceptible to nucleophilic attack which can lead to ring opening.[3]

Hydrolytic Degradation

The ester linkage within the lactone ring is a primary site for hydrolysis. This reaction is expected to be catalyzed by both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the lactone is followed by nucleophilic attack of water, leading to ring opening to form a glutaconic acid derivative.

-

Base-Catalyzed Hydrolysis: In basic media, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone will also result in ring opening.

Oxidative Degradation

The electron-rich double bonds in the pyrone ring are potential targets for oxidative degradation.[4] Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can lead to the formation of various oxidation products, including epoxides or ring-cleavage products.

Photodegradation

2-pyrones are known to undergo a variety of photochemical reactions.[5] Exposure to UV or visible light can induce electrocyclic ring-opening reactions, valence isomerization, or photodimerization.[5] The specific photodegradation pathway for coumalic acid would need to be elucidated experimentally.

Thermal Degradation

Thermal stress can induce decarboxylation of coumalic acid. There is evidence that the thermal decomposition of coumalic acid is accelerated in the presence of water.[6] This is a critical consideration for drying and storage conditions of the bulk material.

The following diagram illustrates the potential degradation pathways of coumalic acid under forced stress conditions.

Caption: Potential degradation pathways of coumalic acid.

Forced Degradation Studies: An Experimental Blueprint

To proactively identify potential degradation products and establish the intrinsic stability of coumalic acid, a forced degradation study is essential.[7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate degradation products.[7][8] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods can effectively detect and separate the degradants.

General Considerations

-

Purity of Starting Material: A well-characterized, high-purity batch of coumalic acid should be used.

-

Control Samples: For each stress condition, a control sample (un-stressed) should be stored under ambient or refrigerated conditions and analyzed alongside the stressed samples.

-

Mass Balance: The sum of the assay value of the main peak and the peak areas of all degradation products should be close to 100% of the initial assay value to ensure that all significant degradation products are detected.

Experimental Protocols

The following table outlines a typical experimental design for a forced degradation study of coumalic acid.

| Stress Condition | Protocol | Justification |

| Acid Hydrolysis | Dissolve coumalic acid in 0.1 M HCl and heat at 60°C for 24 hours. | To assess susceptibility to acid-catalyzed hydrolysis of the lactone. |

| Base Hydrolysis | Dissolve coumalic acid in 0.1 M NaOH at room temperature for 4 hours. | To evaluate the stability towards base-catalyzed hydrolysis. |

| Oxidation | Treat a solution of coumalic acid with 3% H₂O₂ at room temperature for 24 hours. | To investigate the potential for oxidative degradation of the pyrone ring. |

| Thermal Degradation | Store solid coumalic acid at 80°C for 48 hours. | To determine the impact of heat on the solid-state stability. |

| Photostability | Expose a solution of coumalic acid to a light source according to ICH Q1B guidelines. | To assess the light sensitivity of the molecule. |

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient and its degradation products.[9] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity and resolving power.[5]

Method Development Strategy

The following workflow outlines the key steps in developing a stability-indicating HPLC method for coumalic acid.

Caption: HPLC method development workflow.

Proposed HPLC Method Parameters

Based on the acidic nature of coumalic acid and general practices for similar heterocyclic compounds, the following starting parameters for HPLC method development are proposed:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic mobile phase to ensure the carboxylic acid is in its protonated form. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient Elution | Start with a low percentage of B and gradually increase. | To effectively separate compounds with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Detection Wavelength | UV at 254 nm or PDA for peak purity | Coumalic acid is expected to have a strong UV chromophore. |

| Injection Volume | 10 µL | Standard injection volume. |

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

-

Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Summary of Stability Considerations

The following table summarizes the key stability attributes of 2-Oxo-2H-pyran-6-carboxylic acid and the recommended actions for researchers and drug development professionals.

| Stability Aspect | Key Considerations | Recommended Actions |

| Solid-State Stability | Susceptible to thermal degradation, which is accelerated by moisture. | Store in a well-closed container at controlled room temperature, protected from moisture. |

| Solution Stability | Prone to hydrolysis under both acidic and basic conditions. | Prepare solutions fresh and consider the pH of the solvent system. |

| Photostability | Likely to degrade upon exposure to light. | Protect from light during handling and storage. Use amber glassware or light-resistant containers. |

| Compatibility | The carboxylic acid and lactone functionalities can react with other excipients. | Conduct compatibility studies with proposed formulation excipients. |

Conclusion

A comprehensive understanding of the stability of 2-Oxo-2H-pyran-6-carboxylic acid is fundamental for its successful application in research and drug development. This guide has provided a framework for assessing its stability, including potential degradation pathways, a detailed protocol for forced degradation studies, and a strategy for developing and validating a stability-indicating HPLC method. By implementing these principles, researchers can ensure the integrity of their work and the quality of the final products derived from this important chemical building block.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrones. Retrieved from [Link]

-

ResearchGate. (n.d.). Flow Synthesis of Coumalic Acid and its Derivatization. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of 2-Pyrones. Retrieved from [Link]

- Google Patents. (2017). US9617236B2 - Synthesis of coumalic acid.

-

Organic Syntheses. (n.d.). Coumalic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic ring opening of 2-pyrone. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). The formation of p-toluic acid from coumalic acid: a reaction network analysis. Green Chemistry. Retrieved from [Link]

-

LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

ACS Publications. (1969). Photochemical reactions of 2-pyrone and thermal reactions of the 2-pyrone photoproducts. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (2014). Photocatalytic Degradation of Malic Acid Using a Thin Coated TiO2 Film: Insights on the Mechanism of Photocatalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Main upper degradation pathways of ferulic acid, p-coumaric acid, and.... Retrieved from [Link]

-

PubMed. (2003). On the pyrolysis mechanism of 2-pyranones and 2-pyranthiones: thermally induced ground electronic state chemistry of pyran-2-thione. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Frontiers. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Flow synthesis of coumalic acid and its derivatization. Retrieved from [Link]

-

ResearchGate. (n.d.). Modulating Reactivity and Selectivity of 2-Pyrone-Derived Bicyclic Lactones through Choice of Catalyst and Solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). Photocycloaddition reactions of 2-pyrones. Retrieved from [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

MDPI. (2023). In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

ACS Publications. (1969). Photochemical reactions of 2-pyrone and thermal reactions of the 2-pyrone photoproducts. Retrieved from [Link]

-

MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Retrieved from [Link]

-

ResearchGate. (2019). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Retrieved from [Link]

-

IRJPMS. (2024). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Facile construction of 2-pyrones under carbene catalysis. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

Herald Scholarly Open Access. (2020). Photodegradation Products and their Analysis in Food. Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2019). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

MDPI. (2021). A Review of Proton Exchange Membrane Degradation Pathways, Mechanisms, and Mitigation Strategies in a Fuel Cell. Retrieved from [Link]

-

ScienceDirect. (2017). Malic acid photocatalytic degradation using a TiO 2-coated optical fiber reactor. Retrieved from [Link]

-

ACS Publications. (2011). Asymmetric Diels−Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Recent Advances in the Synthesis of 2-Pyrones. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Pyrone synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. The formation of p-toluic acid from coumalic acid: a reaction network analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

The Emerging Potential of 2-Oxo-2H-pyran-6-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Introduction: The 2-Oxo-2H-pyran Scaffold as a Privileged Structure in Drug Discovery

The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a central theme in medicinal chemistry. Among the myriad of heterocyclic systems, the 2-oxo-2H-pyran, or α-pyrone, nucleus has garnered significant attention as a "privileged structure." This is due to its presence in a wide array of natural products and synthetically derived molecules exhibiting a broad spectrum of biological activities. The inherent chemical features of the 2-oxo-2H-pyran ring, including a reactive lactone, a conjugated diene system, and multiple sites for functionalization, make it a versatile template for the design of new drugs.

This technical guide focuses on the untapped potential of a specific, yet underexplored, member of this family: 2-Oxo-2H-pyran-6-carboxylic acid . While direct research on this particular molecule is nascent, its structural motifs suggest a wealth of possibilities for derivatization and application in medicinal chemistry. The presence of the carboxylic acid group at the 6-position provides a key handle for chemical modification, allowing for the generation of diverse libraries of compounds with potentially enhanced biological activities and tailored pharmacokinetic profiles.

This document will serve as an in-depth exploration of the potential applications of 2-Oxo-2H-pyran-6-carboxylic acid and its derivatives. By examining the known biological activities of structurally related compounds, we will extrapolate potential therapeutic targets and outline strategic approaches for the synthesis and evaluation of novel drug candidates based on this promising scaffold. We will delve into potential applications in oncology, infectious diseases, and as enzyme inhibitors, providing detailed experimental workflows and mechanistic insights to guide researchers in this exciting field.

Synthetic Strategies: Accessing the 2-Oxo-2H-pyran-6-carboxylic Acid Core and its Derivatives

The synthetic accessibility of a scaffold is a critical determinant of its utility in a drug discovery program. Fortunately, a variety of synthetic routes to 2-oxo-2H-pyran derivatives have been established, many of which can be adapted for the synthesis of the 6-carboxylic acid derivative.

One common approach involves the condensation of a β-ketoester with an activated methylene compound. For instance, the reaction of ethyl benzoylacetate with 2-benzylidenemalanonitrile can yield a highly substituted pyran derivative[1]. While this specific example does not directly yield the 6-carboxylic acid, it illustrates a general strategy that could be modified.

Another versatile method is the reaction of chalcones with active methylene compounds in the presence of a base. For example, 2-amino-pyran derivatives can be synthesized by reacting chalcones with malononitrile in ethanol[2][3]. This highlights a multicomponent reaction strategy that can efficiently generate molecular diversity.

A plausible synthetic workflow for accessing derivatives of 2-Oxo-2H-pyran-6-carboxylic acid could involve an initial synthesis of a precursor with a group at the 6-position that can be subsequently converted to a carboxylic acid, such as a methyl or ester group.

Below is a generalized workflow for the synthesis and derivatization of the 2-Oxo-2H-pyran-6-carboxylic acid scaffold.

Caption: Synthetic and screening workflow for 2-Oxo-2H-pyran-6-carboxylic acid derivatives.

Potential Therapeutic Applications

Based on the established biological activities of various pyran derivatives, we can project several promising therapeutic avenues for compounds derived from 2-Oxo-2H-pyran-6-carboxylic acid.

Anticancer Activity

The pyran scaffold is a recurring motif in compounds with significant anticancer properties. For instance, novel fused pyran derivatives have been shown to induce apoptosis and affect cell cycle progression in various cancer cell lines, including MCF7 (breast), A549 (lung), and HCT116 (colon)[4]. Some of these compounds exhibited potent activity with IC50 values in the low micromolar and even nanomolar range[4]. Furthermore, certain 4H-pyran derivatives have demonstrated antiproliferative effects against HCT-116 cells, with a proposed mechanism involving the inhibition of cyclin-dependent kinase 2 (CDK2)[5].

The 2-oxo-2H-pyran-6-carboxylic acid scaffold could be a valuable starting point for developing new anticancer agents. The carboxylic acid functionality can be converted into a variety of amides and esters, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of 2-Oxo-2H-pyran-6-carboxylic acid) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Derivatives of the pyran nucleus have demonstrated significant potential as antimicrobial agents. For example, 2-amino-pyran derivatives have shown inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[3][6]. Additionally, pyrano[2,3-c]pyrazole derivatives have exhibited promising antibacterial activity[7]. The proposed mechanisms of action for some pyran-based antimicrobials include the inhibition of essential enzymes like DNA gyrase and MurB, which are involved in bacterial DNA replication and cell wall biosynthesis, respectively[7].

The 2-oxo-2H-pyran-6-carboxylic acid scaffold can be derivatized to generate compounds with enhanced antimicrobial properties. The carboxylic acid can be coupled with various amines or alcohols to modulate the lipophilicity and electronic properties of the molecule, which are crucial for antibacterial activity.

-

Bacterial Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate[8].

-

Inoculation: Inoculate each well with the prepared bacterial suspension[9]. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours[9].

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth[10].

Enzyme Inhibition

The structural features of 2-oxo-2H-pyran derivatives make them attractive candidates for enzyme inhibitors. The carboxylic acid group, in particular, can act as a key binding motif within the active site of an enzyme, forming hydrogen bonds or ionic interactions with amino acid residues. Structurally related pyridine carboxylic acid isomers have been explored as inhibitors for a wide range of enzymes, leading to drugs for various diseases[11]. Furthermore, a derivative of the closely related 4-oxo-4H-pyran-2,6-dicarboxylic acid has shown potential as an antidiabetic agent by inhibiting α-amylase and α-glucosidase[12].

This suggests that derivatives of 2-Oxo-2H-pyran-6-carboxylic acid could be designed to target specific enzymes implicated in various diseases.

Caption: Generalized mechanism of enzyme inhibition by 2-Oxo-2H-pyran-6-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) Insights and Future Directions

While direct SAR studies on 2-Oxo-2H-pyran-6-carboxylic acid are not yet available, we can infer potential relationships from related pyran structures. For many biologically active heterocyclic compounds, the nature and position of substituents on the core ring system significantly influence their potency and selectivity[13].

For derivatives of 2-Oxo-2H-pyran-6-carboxylic acid, key areas for SAR exploration would include:

-

Modification of the Carboxylic Acid: Conversion to various amides, esters, and hydrazides would modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity.

-

Substitution on the Pyran Ring: Introduction of substituents at positions 3, 4, and 5 could influence the electronic properties and steric profile of the molecule, potentially enhancing interactions with biological targets.

-

Bioisosteric Replacement: The carboxylic acid moiety could be replaced with known bioisosteres (e.g., tetrazoles, hydroxamic acids) to improve pharmacokinetic properties.

Quantitative Data from Related Pyran Derivatives

To provide a perspective on the potential potency of this class of compounds, the following table summarizes the reported biological activities of some pyran derivatives.

| Compound Class | Biological Activity | Target/Cell Line | Reported Potency (IC50/MIC) | Reference |

| Fused Pyran Derivatives | Anticancer | A549 (Lung Cancer) | 0.23 ± 0.12 µM | [4] |

| Fused Pyran Derivatives | Anticancer | HCT116 (Colon Cancer) | 7.58 ± 1.01 µM | [4] |

| 4H-Pyran Derivatives | Anticancer | HCT-116 (Colon Cancer) | 75.10 µM | [5] |

| 4H-Pyran Derivatives | Antibacterial | Gram-positive bacteria | Lower than ampicillin | [5] |

| Spiro-4H-pyran Derivatives | Antibacterial | S. aureus | MICs in the range of 5-30 mM | [10] |

Conclusion and Outlook

The 2-Oxo-2H-pyran-6-carboxylic acid scaffold represents a promising, yet largely unexplored, area in medicinal chemistry. Its structural relationship to a wide range of biologically active natural products and synthetic compounds, combined with the versatility of the carboxylic acid functional group for derivatization, positions it as an attractive starting point for the development of novel therapeutics. The potential applications in oncology, infectious diseases, and enzyme inhibition are particularly compelling.

This technical guide has aimed to provide a comprehensive overview of the potential of this scaffold, drawing upon existing knowledge of related pyran systems to inform future research. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting chemical space. Through systematic synthesis, derivatization, and biological evaluation, the full therapeutic potential of 2-Oxo-2H-pyran-6-carboxylic acid and its analogs can be unlocked, potentially leading to the discovery of the next generation of life-saving medicines.

References

- Jilalat, A. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.

- Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar.

- MDPI. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Oxo-2H-pyran-6-carboxylic acid.

- Al-Warhi, T., et al. (2022).

- Safari, F., et al. (2015).

- Fabitha, K., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Publishing.

- Bouziane, A., et al. (2021).

- Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.

- Rbaa, M., et al. (n.d.). Synthesis, characterization, and in vitro antimicrobial investigation of novel pyran derivatives based on 8-hydroxyquinoline.

- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

- Saleh, M. J., & Al-Badrany, K. A. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation.

- Safari, F., et al. (2019).

- Kavitha, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

- Ohio State University. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid.

- Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity.

- Rehman, A. U., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

- de la Torre, M. C., & Sierra, M. A. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH.

- Safari, F., et al. (2026).

- Kumar, A., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. PubMed.

- Fendre, D., et al. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Oxo-4H-1-benzopyran-2-carboxylic acid 97 4940-39-0.

- Benchchem. (n.d.). The Biological Versatility of 2-Oxo-2H-pyran-4,6-dicarboxylic Acid Derivatives: A Technical Overview for Drug Discovery.

- Sigma-Aldrich. (n.d.). 2-Oxo-2H-pyran-6-carboxylic acid.

- Fisher Scientific. (n.d.). Sigma Aldrich 2-Oxo-2H-pyran-6-carboxylic acid 1 g.

- CymitQuimica. (n.d.). 2-oxo-2H-pyran-6-carboxylic acid.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. sciencescholar.us [sciencescholar.us]

- 3. sciencescholar.us [sciencescholar.us]

- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]